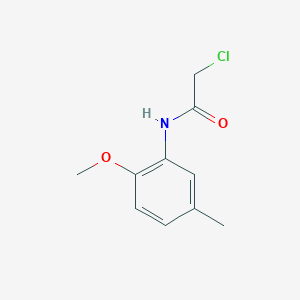

5-(2-Methoxyphenyl)-2-furoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

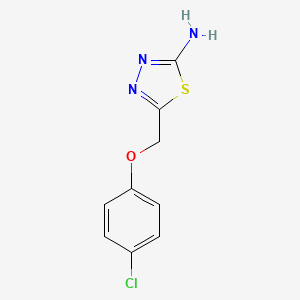

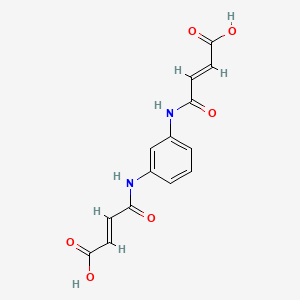

The compound “5-(2-Methoxyphenyl)-2-furoic acid” likely belongs to a class of organic compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic ring . The “2-Methoxyphenyl” part suggests the presence of a methoxy group (-OCH3) on the phenyl ring .

Synthesis Analysis

While specific synthesis methods for “5-(2-Methoxyphenyl)-2-furoic acid” are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic aromatic substitution reactions and multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Methoxyphenyl)-2-furoic acid” would depend on its specific structure. Similar compounds often have properties like moderate polarity, ability to form hydrogen bonds, and stability under normal conditions .科学的研究の応用

Biocatalysis in Polymer Production

Biocatalysis is identified as a promising and sustainable approach for the production of 2,5-furandicarboxylic acid (FDCA), a key component for bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). The biocatalytic methods highlighted include enzymatic catalysis and whole-cell catalysis, emphasizing their benefits like mild reaction conditions and higher selectivity. This approach offers a greener alternative to petroleum-derived terephthalic acid in polymer production (Yuan et al., 2019).

Whole-Cell Catalysis for Furan Carboxylic Acids Synthesis

The use of Comamonas testosteroni SC1588 cells has demonstrated significant improvements in the biocatalytic synthesis of various furan carboxylic acids, crucial intermediates in the polymer and fine chemical industries. The research underscores the optimization strategies like substrate adaptation for enhancing catalytic performance and achieving high yields of furan carboxylic acids (Wen et al., 2020).

Advanced Biocatalysts for Furan Carboxylic Acids

The engineering of cofactor systems in Escherichia coli cells to enhance NAD+ regeneration has led to significant improvements in the biocatalytic production of furan carboxylic acids. This study showcases the potential of engineered biocatalysts in the efficient oxidation of aromatic aldehydes and furans, offering a promising route for high-productivity synthesis of furan carboxylic acids (Zhang et al., 2020).

Chemical Synthesis and Applications

Synthesis of Insulin Receptor Activators

The research presents a regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids from 3-methoxy-4-aryl-furan-2,5-dicarboxylic acid. These synthesized furoic acids serve as potential insulin receptor activators, showcasing the utility of furoic acid derivatives in medicinal chemistry and drug development (Chou et al., 2006).

Furoic Acids from Nicotiana Tabacum Roots

The isolation of novel furan-2-carboxylic acids from the roots of Nicotiana tabacum has revealed their potential bioactivities, including anti-tobacco mosaic virus activity and cytotoxicity against certain tumor cell lines. This highlights the biological significance and potential therapeutic applications of naturally occurring furoic acid derivatives (Wu et al., 2018).

特性

IUPAC Name |

5-(2-methoxyphenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWVDGYLKPLBES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354561 |

Source

|

| Record name | 5-(2-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)-2-furoic acid | |

CAS RN |

54023-04-0 |

Source

|

| Record name | 5-(2-Methoxyphenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54023-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)

![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)

![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)